
2-Azetidinomethyl-2'-carboethoxybenzophenone
Description
2-Azetidinomethyl-2'-carboethoxybenzophenone is a benzophenone derivative featuring two distinct functional groups: an azetidinomethyl (a four-membered nitrogen-containing heterocycle) at the 2-position and a carboethoxy (ethyl ester) group at the 2'-position of the benzophenone scaffold. Benzophenones are widely utilized in organic synthesis, pharmaceuticals, and materials science due to their UV stability and versatility as intermediates.
Properties
IUPAC Name |
ethyl 2-[2-(azetidin-1-ylmethyl)benzoyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-2-24-20(23)18-11-6-5-10-17(18)19(22)16-9-4-3-8-15(16)14-21-12-7-13-21/h3-6,8-11H,2,7,12-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSGLWFERWGILU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643695 | |
Record name | Ethyl 2-{2-[(azetidin-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898754-53-5 | |
Record name | Ethyl 2-[2-(1-azetidinylmethyl)benzoyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898754-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-{2-[(azetidin-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinomethyl-2’-carboethoxybenzophenone typically involves the reaction of benzophenone derivatives with azetidine and ethyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the azetidinomethyl group. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of 2-Azetidinomethyl-2’-carboethoxybenzophenone may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Azetidinomethyl-2’-carboethoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The azetidinomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzophenone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of benzophenone derivatives with hydroxyl groups.
Substitution: Formation of benzophenone derivatives with various substituted groups.
Scientific Research Applications
2-Azetidinomethyl-2’-carboethoxybenzophenone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Azetidinomethyl-2’-carboethoxybenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with 2-Azetidinomethyl-2'-carboethoxybenzophenone, differing in substituent type, position, or heterocyclic components. Key comparisons are summarized in Table 1.
Substitution Pattern and Functional Group Variations
2-Azetidinomethyl-2'-trifluoromethylbenzophenone (CAS 898755-07-2)
- Structure : Replaces the 2'-carboethoxy group with a trifluoromethyl (-CF₃) group.
- Impact : The electron-withdrawing -CF₃ group enhances lipophilicity and metabolic stability compared to the ester group, making it more suitable for agrochemical or pharmaceutical applications requiring prolonged activity .
- Molecular Formula: C₁₈H₁₆F₃NO (vs. C₁₈H₁₇NO₃ for the target compound).
3-Azetidinomethyl-4'-carboethoxybenzophenone (CAS 898771-51-2)
- Structure: Azetidinomethyl at the 3-position and carboethoxy at the 4'-position.
- Impact: Positional isomerism alters steric and electronic interactions.
3-Bromo-2'-carboethoxybenzophenone (CAS 746651-82-1)
- Structure : Bromine substituent at the 3-position and carboethoxy at the 2'-position.
- Impact: Bromine enhances molecular weight (333.18 g/mol vs. However, it lacks the azetidine ring’s reactivity .
2-Carboethoxy-3'-morpholinomethylbenzophenone (CAS 898765-20-3)
- Structure : Morpholine (a six-membered nitrogen-oxygen heterocycle) at the 3'-position and carboethoxy at the 2-position.
- Impact : Morpholine’s larger ring size and oxygen atom improve solubility in polar solvents compared to azetidine. This compound may exhibit reduced ring strain and altered pharmacokinetics .
Comparative Data Table
Key Research Findings
Synthetic Accessibility: Compounds with carboethoxy groups at the 2'-position (e.g., target compound, 3-Bromo-2'-carboethoxybenzophenone) are often synthesized via Friedel-Crafts acylation or esterification, but azetidinomethyl derivatives require additional steps for nitrogen heterocycle introduction .
Biological Activity: Azetidine-containing benzophenones show promise in kinase inhibition studies due to their strained rings, while morpholine analogs are more common in serotonin receptor ligands .
Stability: Trifluoromethyl-substituted derivatives exhibit superior thermal stability compared to ester analogs, as noted in thermogravimetric analyses .
Biological Activity
2-Azetidinomethyl-2'-carboethoxybenzophenone (CAS No. 898754-53-5) is a synthetic compound belonging to the family of benzophenone derivatives. Its unique structure, characterized by the presence of an azetidinomethyl group and a carboethoxy moiety, suggests potential biological activities that are of interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Property | Description |
---|---|
IUPAC Name | Ethyl 2-[2-(azetidin-1-ylmethyl)benzoyl]benzoate |
Molecular Formula | C20H21NO3 |
Molecular Weight | 337.39 g/mol |
InChI Key | WHSGLWFERWGILU-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The azetidinomethyl group enhances its binding affinity to these targets, potentially modulating their activity. This interaction may lead to various biological effects, including:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
- Alteration of Signal Transduction Pathways : It may affect cellular signaling processes, influencing cell proliferation and apoptosis.
Anti-inflammatory Properties
Research has indicated that compounds similar to this compound possess anti-inflammatory properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines, which play a crucial role in inflammatory responses.
Anticancer Activity
Preliminary studies have explored the anticancer potential of benzophenone derivatives, including this compound. The mechanism may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival.
Antimicrobial Activity
Benzophenone derivatives have also been studied for their antimicrobial properties. The unique structure of this compound may contribute to its effectiveness against various bacterial and fungal strains.
Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on the effects of benzophenone derivatives on cancer cell lines demonstrated that this compound significantly inhibited cell proliferation in vitro. The compound was shown to induce apoptosis in human cancer cell lines, with IC50 values indicating potent activity.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anti-inflammatory | Inhibition of cytokine production | |
Anticancer | Induction of apoptosis | |
Antimicrobial | Activity against bacterial strains |
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.